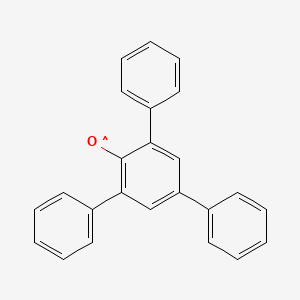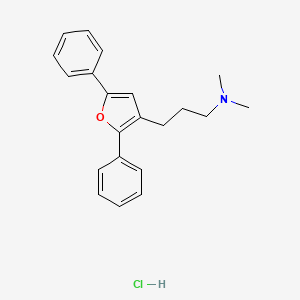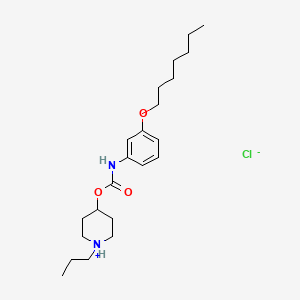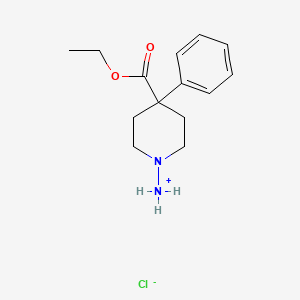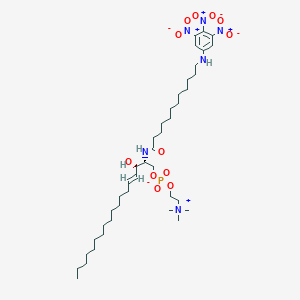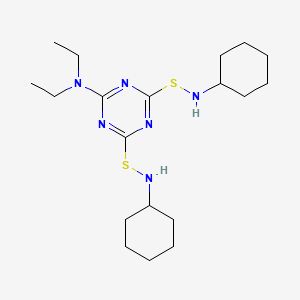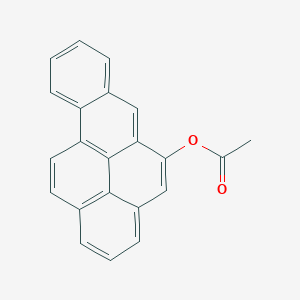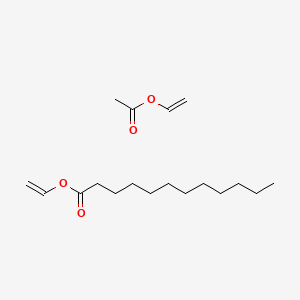
Ethenyl acetate;ethenyl dodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is a polymer formed from the esterification of ethenyl acetate and ethenyl dodecanoate. It is used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethenyl acetate;ethenyl dodecanoate typically involves the esterification reaction between ethenyl acetate and dodecanoic acid. The reaction is catalyzed by an acid, such as concentrated sulfuric acid, and is carried out under controlled temperature conditions to optimize yield and purity . The esterification process involves heating the reactants with a large excess of water containing a strong-acid catalyst .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of reactive distillation columns and auxiliary chemical reactions to enhance yield and purity . The production pathways are optimized for energy efficiency, economy, and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Ethenyl acetate;ethenyl dodecanoate undergoes several types of chemical reactions, including:
Hydrolysis: Both acidic and basic hydrolysis can occur, leading to the formation of carboxylic acids and alcohols.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester.
Common Reagents and Conditions
Acidic Hydrolysis: Requires a strong acid catalyst and excess water.
Basic Hydrolysis: Involves the use of a strong base like sodium hydroxide or potassium hydroxide.
Transesterification: Typically uses alcohols and may require a catalyst to proceed efficiently.
Major Products
Hydrolysis: Produces carboxylic acids and alcohols.
Transesterification: Produces different esters depending on the alcohol used in the reaction.
Applications De Recherche Scientifique
Ethenyl acetate;ethenyl dodecanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential use in biological systems due to its biocompatibility.
Medicine: Explored for drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and other polymer-based materials.
Mécanisme D'action
The mechanism of action of ethenyl acetate;ethenyl dodecanoate involves its interaction with molecular targets through esterification and hydrolysis reactions. The compound can form hydrogen bonds and interact with various functional groups, influencing its reactivity and applications . The pathways involved include nucleophilic attack on the carbonyl carbon and proton transfer mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simpler ester with similar esterification and hydrolysis reactions.
Methyl butyrate: Another ester with comparable chemical properties.
Uniqueness
Ethenyl acetate;ethenyl dodecanoate is unique due to its polymeric nature and the combination of ethenyl acetate and dodecanoic acid, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various industries .
Propriétés
Numéro CAS |
26354-30-3 |
|---|---|
Formule moléculaire |
C18H32O4 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
ethenyl acetate;ethenyl dodecanoate |
InChI |
InChI=1S/C14H26O2.C4H6O2/c1-3-5-6-7-8-9-10-11-12-13-14(15)16-4-2;1-3-6-4(2)5/h4H,2-3,5-13H2,1H3;3H,1H2,2H3 |
Clé InChI |
UXAYDBNWIBJTRO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)OC=C.CC(=O)OC=C |
Numéros CAS associés |
26354-30-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



